molecular formula C12H16O2 B3042216 4-Tert-butyl-2-methoxybenzaldehyde CAS No. 53535-88-9

4-Tert-butyl-2-methoxybenzaldehyde

Cat. No.: B3042216
CAS No.: 53535-88-9
M. Wt: 192.25 g/mol
InChI Key: MMBSDOVPCGONFD-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxybenzaldehyde is an organic compound with the chemical formula C12H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-butyl group at the fourth position and a methoxy group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Tert-butyl-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of certain oxidases, which are enzymes involved in oxidation-reduction reactions. The interaction between this compound and these enzymes is typically characterized by the formation of a reversible complex, where the compound binds to the active site of the enzyme, preventing the substrate from accessing it .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of the enzyme, forming a reversible complex that prevents the enzyme from catalyzing its reaction. This inhibition can lead to changes in cellular processes, such as altered gene expression and metabolic flux. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air. This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and cellular damage. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The interaction of this compound with these enzymes is crucial for its metabolic processing and subsequent biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biological effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate . This method provides a straightforward route to obtain the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 4-Tert-butyl-2-methoxybenzoic acid.

    Reduction: 4-Tert-butyl-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Tert-butyl-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons such as anthracenes and biphenyls.

    Biology: The compound has shown antiproliferative and anti-inflammatory activities in vitro and in vivo.

    Medicine: It is explored for its potential therapeutic properties due to its biological activities.

    Industry: It is used in the production of dyes, flavor, and fragrance compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzaldehyde: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    2-Methoxybenzaldehyde: Lacks the tert-butyl group, which affects its steric and electronic properties.

    4-Methoxybenzaldehyde: Lacks the tert-butyl group, leading to different reactivity and applications.

Uniqueness

4-Tert-butyl-2-methoxybenzaldehyde is unique due to the presence of both the tert-butyl and methoxy groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry.

Properties

IUPAC Name

4-tert-butyl-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBSDOVPCGONFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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